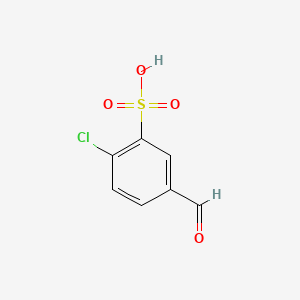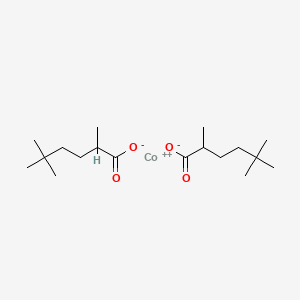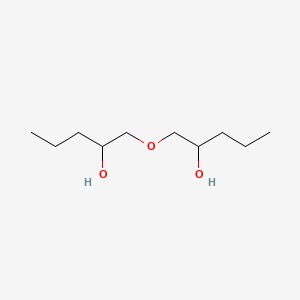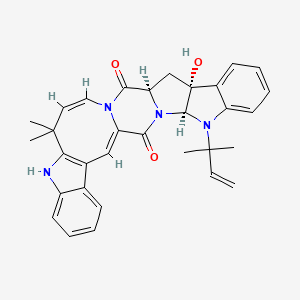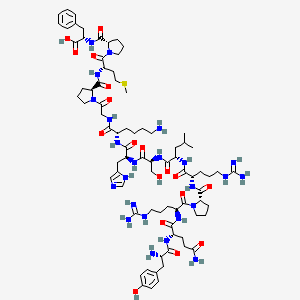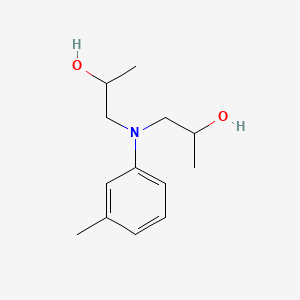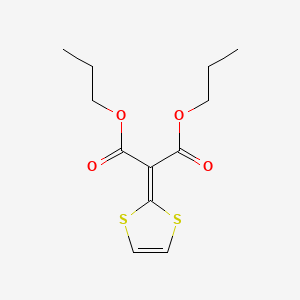![molecular formula C15H10N2 B12653608 5H-Benzo[f]pyrido[4,3-b]indole CAS No. 149429-23-2](/img/structure/B12653608.png)
5H-Benzo[f]pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzo[f]pyrido[4,3-b]indole: is an organic compound that belongs to the class of heterocyclic aromatic amines. It is characterized by a fused ring system consisting of a benzene ring, a pyridine ring, and an indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[f]pyrido[4,3-b]indole typically involves the construction of the indole ring system followed by the fusion of the benzene and pyridine rings. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps involve the cyclization and fusion of the benzene and pyridine rings to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of catalysts such as palladium or copper in coupling reactions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5H-Benzo[f]pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced forms with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5H-Benzo[f]pyrido[4,3-b]indole is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. Research is ongoing to explore their potential as drug candidates for treating various diseases .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique electronic properties make it suitable for applications in the electronics industry, including the development of semiconductors and conductive polymers .
Mecanismo De Acción
The mechanism of action of 5H-Benzo[f]pyrido[4,3-b]indole and its derivatives involves interactions with specific molecular targets in biological systems. These interactions can lead to the modulation of various cellular pathways. For example, some derivatives have been shown to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparación Con Compuestos Similares
5H-Pyrido[3,2-b]indole: Another heterocyclic aromatic amine with a similar fused ring system.
9-Aryl-5H-pyrido[4,3-b]indole: A derivative with potential antitumor activity due to its ability to inhibit tubulin polymerization.
5H-Pyrido[2’,1’2,3]imidazo[4,5-b]indole: A compound with fluorescent properties used in organic electronics.
Uniqueness: 5H-Benzo[f]pyrido[4,3-b]indole stands out due to its unique combination of a benzene, pyridine, and indole ring system. This structure imparts distinct electronic and biological properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
149429-23-2 |
|---|---|
Fórmula molecular |
C15H10N2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
13,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-8-15-12(7-10(11)3-1)13-9-16-6-5-14(13)17-15/h1-9,17H |
Clave InChI |
RNBUSQIJEUKMMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


